![molecular formula C5H7NO B124196 5,6-Dihydropyridin-2(1H)-one CAS No. 6052-73-9](/img/structure/B124196.png)
5,6-Dihydropyridin-2(1H)-one
Overview
Description
5,6-Dihydropyridin-2(1H)-one is a potent pharmacophore in many naturally occurring medicines . It is an essential six-membered lactam derivative . Drugs containing the this compound moiety are of great importance because they have been proven to show significant antifungal, antidiabetic, and anticancer activities .
Synthesis Analysis
A new, universal, and diastereospecific method has been developed for the synthesis of 5,6-dihydropyridin-2(1H)-ones . This method is based on the intramolecular Wittig cyclization of the triphenyphosphonium salts derived from the N-(3-oxoalkyl)–chloroacetamides . The main method for their synthesis is dehydrogenation of δ-valerolactams, but this route is limited by the availability of the required starting materials .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a this compound heterocyclic scaffold .Chemical Reactions Analysis
The this compound unit could react with cysteamine and lead to ROS generation, and then bring about the occurrence of ROS-induced downstream events, followed by cell cycle arrest and apoptosis .Scientific Research Applications
Photocycloaddition and Synthesis
5,6-Dihydropyridin-2(1H)-one plays a significant role in photocycloaddition processes. For instance, it has been used in the preparation and intramolecular [2+2]-photocycloaddition of 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones with various side chains, demonstrating good yields and perfect diastereoselectivity (Albrecht, Basler, & Bach, 2008).
Cascade Reactions
This compound is also involved in cascade reactions. A study reported the construction of 1,2-dihydropyridine-5,6-dicarboxylates through a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol (Yin et al., 2013).
Fluorescent Probes
The compound's derivatives are used in developing fluorescent probes. A novel 100% aqueous solution near-infrared ratiometric fluorescent CN- probe was based on 1,4-dihydropyridines, indicating potential in optical applications and naked-eye identification (Xue et al., 2021).
Synthesis of Substituted Derivatives
This compound is crucial in synthesizing substituted derivatives. A method was developed for synthesizing dihydropyridin-2(3H)-ones from penta-2,4-dienamides, where an intramolecular C-N bond was formed through thermal 6π-azaelectrocyclization (Liu et al., 2013).
Characterization and Synthesis of Intermediates
The compound also plays a role in the synthesis and characterization of intermediates for various applications. For example, the synthesis and characterization of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines were described, emphasizing their importance as intermediates for synthesizing various lipid-like compounds (Rucins et al., 2020).
Hydrogen Bond Studies
Investigations into the hydrogen bonds in 1,4-dihydropyridine derivatives, including this compound, have been conducted to understand their chemical properties and interactions (Petrova et al., 2018).
Spectroscopic Characterization and DFT Calculations
Studies have also been focused on spectroscopic characterization and DFT calculations of new 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, providing insights into their molecular structures and optical properties (Li et al., 2014).
Mechanism of Action
Target of Action
It’s known that this compound belongs to a class of molecules that have been studied for their biological activity .
Biochemical Pathways
The compound is known to be involved in the synthesis of diverse organic molecules, particularly exploited in drug discovery .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,6-Dihydropyridin-2(1H)-one. For instance, the compound’s synthesis has been transformed to an eco-friendlier methodology, primarily based on the utilization of environmentally friendly solvent 2-MeTHF in all steps of the synthesis .
properties
IUPAC Name |
2,3-dihydro-1H-pyridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h1,3H,2,4H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRRHYRRQWIHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209265 | |
Record name | 2(1H)-Pyridone, 5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6052-73-9 | |
Record name | 5,6-Dihydro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6052-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyridone, 5,6-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006052739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyridone, 5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5,6-tetrahydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2(1H)-PYRIDONE, 5,6-DIHYDRO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77GJ5LL56Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic chemical structure of 5,6-Dihydropyridin-2(1H)-one?
A1: this compound is a heterocyclic compound featuring a six-membered ring containing one nitrogen atom. The ring possesses a double bond between carbons 5 and 6, and a carbonyl group at position 2.
Q2: What are some common synthetic routes to obtain 5,6-Dihydropyridin-2(1H)-ones?
A2: Several methods have been developed, including:
- Intramolecular Wittig reaction: This versatile approach utilizes triphenylphosphonium salts derived from N-(3-oxoalkyl)chloroacetamides to construct the dihydropyridinone ring. [, , ]
- Intramolecular cyclization: Cyclization of triphenylphosphonium and pyridinium derivatives of N-3-oxoalkylchloroacetamides provides access to 5,6-dihydropyridin-2(1H)-ones, along with other heterocycles. []
- Domino Ugi/Aldol/Hydrolysis Reaction: This one-pot synthesis employs Baylis-Hillman phosphonium salts, primary amines, isocyanides, and arylglyoxals to form the dihydropyridinone scaffold through a series of cascade reactions. [, , ]
- Iridium-catalyzed Annulation: This method utilizes α,β-unsaturated amides and electron-deficient 1,3-dienes in the presence of a hydroxoiridium catalyst to create the dihydropyridinone ring. []
- Reactions of Lithiated Allenes with Isothiocyanates: This unique approach utilizes the hydrolysis of 2,3-dihydropyridines to access 5,6-dihydropyridin-2(1H)-ones. [, ]
Q3: Are there any stereochemical considerations in the synthesis of 5,6-Dihydropyridin-2(1H)-ones?
A3: Yes, stereoselective synthesis is possible. For example, the indium-mediated allylation of N-tert-butanesulfinyl imines derived from indole-2 and 3-carbaldehydes with allylic bromides proceeds with high diastereoselectivity, offering a route to stereochemically defined dihydropyridinones. [] Similarly, the catalytic hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones provides 6-(trifluoromethyl)pyridinones and 6-hydroxydihydropyridinones with high cis-selectivity. [, ]
Q4: What are some of the biological activities reported for this compound derivatives?
A4: this compound derivatives have shown diverse biological activities, including:
- Anticancer Activity: Piperlongumine (PL), a natural product containing the this compound scaffold, exhibits potent anticancer activity. [, ] Research suggests that the this compound unit plays a crucial role in PL's activity by reacting with cysteine and generating reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. []
- Anti-allergic Activity: A δ-lactam derivative, 3-(2-(4-hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1H)-one, isolated from the thermophilic soil fungus Humicola grisea var thermoidea, exhibits promising anti-allergic activity in vitro by inhibiting β-hexosaminidase release in rat basophilic leukemia RBL-2H3 cells. []
Q5: How does the structure of Piperlongumine (PL) contribute to its anticancer activity?
A5: PL's structure consists of both a this compound (piperdine core) and a cinnamoyl unit (trimethylphenyl ring). Studies indicate that both units are crucial for the anticancer activity. [] The this compound unit is believed to act as a Michael acceptor, reacting with cysteine residues in cellular proteins and generating ROS. [] This ROS generation triggers downstream events that culminate in cell death. []
Q6: What are the key structural features influencing the activity of this compound derivatives?
A6: Structure-activity relationship (SAR) studies highlight the significance of:
- Substituents on the dihydropyridinone ring: The position and electronic properties of substituents can influence activity. For example, in PL analogs, the position of substituents on the aromatic ring significantly impacts cytotoxicity. []
- Presence of Michael acceptors: The presence of a lactam unit, a Michael acceptor, can enhance antiproliferative activity, likely by facilitating interactions with cysteine residues in target proteins. []
- Stereochemistry: The stereochemistry of substituents on the dihydropyridinone ring can influence biological activity, as demonstrated by the diastereoselective synthesis of bioactive indole-dihydropyridinone biheterocycles. []
Q7: Have any this compound derivatives been investigated in clinical trials?
A7: While this compound derivatives show promise as medicinal chemistry scaffolds, clinical trials are ongoing.
Q8: What analytical methods are used to characterize and quantify this compound derivatives?
A8: Various techniques are employed:
- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Ultra High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF/MS) are commonly used for structural elucidation and identification. [, ]
- Chromatographic techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) allows for sensitive detection and quantification, even at trace levels, as demonstrated by the determination of a genotoxic impurity in apixaban. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.